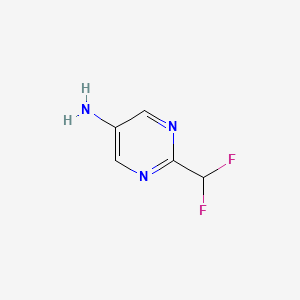

2-(Difluoromethyl)pyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-4(7)5-9-1-3(8)2-10-5/h1-2,4H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQAOTANEFVRIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrimidine Scaffolds in Contemporary Chemical Synthesis

The pyrimidine (B1678525) nucleus is a cornerstone of heterocyclic chemistry, fundamentally important to both biological systems and synthetic applications. As a core component of the nucleobases uracil, thymine, and cytosine, the pyrimidine ring is integral to the structure of DNA and RNA. nih.govbenthamscience.com This inherent biological relevance has established the pyrimidine scaffold as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govtec.mx

The versatility of the pyrimidine ring allows for extensive functionalization at its various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. This adaptability has led to the development of a vast library of pyrimidine derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tec.mxnih.gov In recent years, research has continued to uncover novel pyrimidine derivatives with enhanced efficacy and specificity for various biological targets, including protein kinases, which are crucial in cancer therapy. nih.gov The development of new synthetic methodologies to create diverse pyrimidine-based compounds remains an active area of research, highlighting its unabated importance in the quest for new therapeutic agents. slideshare.netacs.org

Strategic Integration of Difluoromethyl Moieties in Organic Compounds

The incorporation of fluorine and fluorinated groups into organic molecules is a key strategy in modern drug design and materials science. nih.gov Among these, the difluoromethyl group (-CHF2) has garnered significant interest due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. nih.govalfa-chemistry.com A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its chemical structure, thereby modifying its biological activity. The -CHF2 group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups. nih.govalfa-chemistry.com

The strategic integration of a difluoromethyl group can profoundly influence a molecule's physicochemical properties in several ways:

Lipophilicity and Permeability: The -CHF2 group can enhance a compound's lipophilicity, which can improve its ability to cross cell membranes. This is a critical factor for the bioavailability of many drugs. nih.govmdpi.com

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making molecules containing this group more resistant to metabolic degradation. mdpi.commdpi.com This increased stability can lead to a longer duration of action for a drug.

Hydrogen Bonding: The -CHF2 group can act as a hydrogen bond donor, which can enhance the binding affinity and selectivity of a molecule for its biological target. nih.govalfa-chemistry.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. hovione.com

These properties make the difluoromethyl group a valuable tool for medicinal chemists seeking to fine-tune the characteristics of lead compounds to create more effective and safer drugs. nih.govmdpi.com

Application of 2 Difluoromethyl Pyrimidin 5 Amine As a Synthetic Synthon and Molecular Scaffold

Utility in the Construction of Complex Organic Molecules

As a pre-functionalized molecule, 2-(difluoromethyl)pyrimidin-5-amine offers chemists a ready-to-use component for constructing more elaborate chemical structures. Its reactivity and distinct substituents allow for its incorporation into diverse molecular frameworks.

Heterocyclic compounds represent the largest and most varied family of molecular fragments used in organic synthesis. srdorganics.com Many heterocyclic scaffolds are recognized as privileged structures in medicinal chemistry due to their prevalence in pharmacologically active compounds. srdorganics.com Pyrimidine-based structures, in particular, are fundamental building blocks in the synthesis of new heterocyclic compounds. researchgate.net

The compound this compound is an exemplary building block for generating libraries of diverse heterocyclic compounds. A general strategy in modern chemistry involves using such building blocks under common reaction conditions to transform them into a wide array of complex molecules. rsc.org The presence of the amine group, the difluoromethyl moiety, and the reactive pyrimidine (B1678525) ring allows for a variety of chemical transformations, enabling the creation of large collections of related but structurally distinct molecules. This approach is crucial in drug discovery for exploring structure-activity relationships (SAR). The development of novel difluorinated building blocks is central to this strategy, allowing for the synthesis of pseudopeptides and other complex structures bearing the terminal difluoromethyl group. rsc.org

Table 1: Role of Heterocyclic Fragments in Synthesis

| Fragment Type | Role in Synthesis | Significance |

|---|---|---|

| Heterocyclic Compounds | Largest and most varied family of molecular fragments for organic synthesis. srdorganics.com | Foundation for the design of most chemical reactions. srdorganics.com |

| Pyrimidinethiones | Serve as building blocks for pyrano[2,3-d]pyrimidines and other fused heterocycles. researchgate.net | Possess a wide range of biological activities including antimicrobial and antitumor. researchgate.net |

| α,α'-Dihalodipyrrins | Key building blocks for synthesizing 5,15-diheteroporphyrins. elsevierpure.com | Enables creation of porphyrin analogues with unique optical and electrochemical properties. elsevierpure.com |

Beyond its role as a starting material, this compound and its analogs function as critical intermediates in multi-step synthetic sequences. For instance, a deconstruction-reconstruction strategy allows for the diversification of pyrimidines by transforming them into other nitrogen heteroaromatics like azoles. nih.gov This process involves converting the pyrimidine into a pyrimidinium salt, which is then cleaved and used in various heterocycle-forming reactions, showcasing the pyrimidine core as a versatile intermediate. nih.gov

In another example, novel trifluoromethyl pyrimidine derivatives are synthesized through four-step reactions, highlighting the role of functionalized pyrimidines as intermediates in creating complex final products. frontiersin.org Similarly, the synthesis of chiral difluoromethylated amines can be achieved through processes where a CF₂H-synthon is used in catalytic cross-coupling reactions, demonstrating the compound's utility as a reactive intermediate. nih.gov The carboxylic acid moiety on related pyrimidines can also facilitate conjugation, creating prodrugs with enhanced bioavailability, further underscoring its role as a synthetic intermediate. vulcanchem.com

Design of Pyrimidine-Based Molecular Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design of these scaffolds is a key strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties.

The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for numerous therapeutic agents. nih.gov In medicinal chemistry, it is considered a "privileged scaffold" because its derivatives have shown potent anticancer properties and the ability to interact with diverse biological targets. srdorganics.comnih.gov The versatility of pyrimidine-based compounds is highlighted by their use as protein kinase inhibitors. nih.gov

The pyrimidine scaffold is also recognized as promising for developing inhibitors of ABC transporters, which are involved in multidrug resistance in cancer. nih.gov The ability to systematically modify the pyrimidine core allows for the optimization of compounds to overcome this resistance. nih.gov This established utility makes the pyrimidinamine core of this compound an excellent foundation for developing new therapeutic agents.

The incorporation of fluorinated groups like difluoromethyl (CF₂H) is a powerful strategy in drug design. nih.gov The CF₂H group can modulate a compound's biological and physiological activity by enhancing properties such as lipophilicity, metabolic stability, and bioavailability. nih.govacs.org Unlike the more drastic changes brought by a trifluoromethyl (CF₃) group, the difluoromethyl group offers a more moderate regulation of these properties. acs.org

The synthesis of molecules containing a CF₂H group is seen as a valuable tool for late-stage functionalization in drug development, allowing for the fine-tuning of a lead compound's properties. acs.org The synthesis of chiral analogs containing a CF₂H group is also a recognized strategy in drug design. nih.gov This strategic placement can lead to improved potency, selectivity, and pharmacokinetic profiles, making the difluoromethyl group a highly desirable feature in modern molecular scaffolds. nih.gov

Table 2: Impact of Fluorinated Groups on Molecular Properties

| Fluorinated Group | Effect on Properties | Application in Design |

|---|---|---|

| Difluoromethyl (CF₂H) | Moderately regulates metabolic stability, lipophilicity, and bioavailability. acs.org | Used for late-stage functionalization and fine-tuning of drug candidates. acs.org |

| Trifluoromethyl (CF₃) | Significantly enhances lipophilicity, often improving membrane permeability. nih.gov | Widely explored to optimize potency, selectivity, and metabolic stability. nih.gov |

Bioisosteric replacement is a widely used tactic in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to improve a compound's characteristics without losing desired biological activity. princeton.edu The difluoromethyl (CF₂H) group is a particularly interesting bioisostere because its polarized C-H bond allows it to act as a hydrogen bond donor. nih.govresearchgate.net

This property enables the CF₂H group to serve as a bioisosteric replacement for several common functional groups. nih.govresearchgate.net

Hydroxyl (-OH) group: The CF₂H group can mimic the hydrogen-bonding capability of alcohols. nih.govprinceton.edu

Thiol (-SH) group: It can also act as a bioisostere for thiols. nih.govresearchgate.net

Amine (-NH₂) group: The CF₂H group can replace an amine moiety. nih.gov

This strategy has been successfully demonstrated in various contexts. For example, 2-difluoromethylpyridine has been shown to be an effective bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors. rsc.org The ability to directly convert functional groups like aliphatic alcohols into their difluoromethylated analogs represents a significant advance, accelerating the drug discovery process by providing efficient entry to an expanded chemical space. princeton.edu This makes the difluoromethyl group a key tool for medicinal chemists aiming to enhance the pharmacokinetic profiles of drug candidates. princeton.edunih.gov

Advanced Characterization and Computational Studies of 2 Difluoromethyl Pyrimidin 5 Amine and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the identity and purity of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-(Difluoromethyl)pyrimidin-5-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the amino group (-NH₂) would typically appear as a broad singlet. mdpi.com The protons on the pyrimidine (B1678525) ring would produce signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the difluoromethyl group. semanticscholar.org A key feature would be the signal for the difluoromethyl (-CHF₂) group, which is expected to appear as a triplet due to coupling with the two fluorine atoms.

In ¹³C NMR, distinct signals would be observed for each carbon atom in the pyrimidine ring and for the difluoromethyl carbon. The carbon of the -CHF₂ group would exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms. Detailed analysis of chemical shifts provides insight into the electronic structure of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on general principles and data for similar compounds.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| H on C4/C6 | ¹H | ~8.0 - 8.5 | Doublet / Singlet | |

| H on C5-CHF₂ | ¹H | ~6.5 - 7.5 | Triplet | J(H,F) ≈ 50-60 Hz |

| NH₂ | ¹H | ~5.0 - 5.5 | Broad Singlet | |

| C4/C6 | ¹³C | ~155 - 160 | ||

| C2 | ¹³C | ~150 - 155 | ||

| C5 | ¹³C | ~115 - 125 | ||

| CHF₂ | ¹³C | ~110 - 120 | Triplet | J(C,F) ≈ 230-240 Hz |

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of a compound.

For this compound (C₅H₅F₂N₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close match between the theoretical and observed mass provides strong evidence for the compound's identity. researchgate.net For instance, derivatives of 5-(trifluoromethyl)pyrimidine (B70122) have been characterized using ESI-HRMS to confirm their calculated molecular formulas. nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. docbrown.info

Computational Chemistry and Theoretical Investigations

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The study of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to understanding the chemical reactivity of a molecule. nih.gov The energy and spatial distribution of these orbitals provide critical insights into the molecule's behavior as an electron donor or acceptor, predicting its reactivity and the regioselectivity of its reactions. nih.gov

For pyrimidine derivatives, computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of these orbitals. scirp.orgresearchgate.net The HOMO is the orbital from which an electron is most easily removed, indicating the site of electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the site of nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

In the context of this compound, the electron-withdrawing nature of the difluoromethyl group and the electron-donating character of the amine group significantly influence the electronic distribution and, consequently, the FMOs. The pyrimidine ring itself possesses distinct electronic characteristics that are further modulated by these substituents.

From these primary orbital energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity profile. These descriptors provide a more nuanced understanding of its chemical behavior.

Key Reactivity Descriptors:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It represents the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the ability of a molecule to act as an electrophile.

Computational studies on structurally related pyrimidine derivatives provide reference points for the expected values for this compound.

Table 1: Calculated FMO Energies and Reactivity Descriptors for a Representative Pyrimidine Derivative Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds found in computational studies.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.80 |

The analysis of these descriptors helps in predicting how this compound and its derivatives will interact with biological targets, such as enzymes or receptors, by identifying the most probable sites for covalent or non-covalent interactions.

Tautomeric Equilibrium Studies of Pyrimidinamines

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a critical consideration for heterocyclic molecules like pyrimidinamines. ias.ac.inchemicalbook.com The position of protons can shift, leading to different tautomeric forms with distinct electronic and steric properties, which in turn can affect their biological activity and base-pairing capabilities in a biological context. ias.ac.in

For 2-aminopyrimidine (B69317) structures, the primary tautomeric equilibrium is between the amino and imino forms. researchgate.net In the case of this compound, the equilibrium involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms.

The relative stability of these tautomers is influenced by several factors, including the electronic nature of substituents, solvent effects, and temperature. ias.ac.in The difluoromethyl group at the C2 position, being electron-withdrawing, influences the electron density across the pyrimidine ring and on the exocyclic amine, thereby affecting the position of the tautomeric equilibrium.

Computational studies, often using methods like MP2 and DFT, are invaluable for determining the relative energies and, therefore, the equilibrium populations of different tautomers in both the gas phase and in solution. researchgate.netresearchgate.net For many pyrimidinamines, the amino form is generally found to be the more stable tautomer in aqueous solutions. researchgate.net However, the formation of hydrogen-bonded complexes, such as during ligand-receptor binding, can shift the equilibrium toward the tautomer that forms the more favorable interaction. ias.ac.in

Table 2: Potential Tautomers of this compound and Their Relative Stability Note: The relative stability is a qualitative prediction based on general findings for pyrimidinamines.

| Tautomer Form | Structure | Predicted Relative Stability | Key Features |

| Amino (Canonical) |  | Most Stable | Aromatic system, exocyclic NH₂ group acts as a hydrogen bond donor. |

| Imino (N1-H) |  | Less Stable | Endocyclic C=N-H group, alters hydrogen bonding pattern. |

| Imino (N3-H) |  | Less Stable | Endocyclic C=N-H group, different dipole moment from N1-H imino form. |

Understanding the tautomeric preferences of this compound is crucial for accurately modeling its interactions in biological systems, as different tautomers will present different hydrogen bond donor/acceptor patterns to a target protein.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For derivatives of this compound, docking studies can elucidate how they interact with the active site of a target enzyme, such as a kinase.

The process involves placing the ligand in various positions and conformations within the receptor's binding site and calculating a "scoring function" for each pose to estimate the binding affinity. mdpi.com The results provide insights into the binding energy and the specific non-covalent interactions that stabilize the complex, including:

Hydrogen Bonds: Crucial for specificity, often involving the amino group and ring nitrogens of the pyrimidine core. nih.gov

Hydrophobic Interactions: Involving the aromatic ring and the difluoromethyl group.

Pi-Alkyl and Pi-Pi Interactions: Between the pyrimidine ring and aromatic or aliphatic residues in the active site. nih.gov

Docking studies on related pyrimidine derivatives have successfully predicted binding modes and guided the synthesis of more potent inhibitors. nih.govresearchgate.net For instance, studies on pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) have shown that the pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while substituents explore adjacent hydrophobic pockets. nih.gov The difluoromethyl group on this compound would be expected to engage in specific hydrophobic or polar interactions within the target's active site, potentially enhancing binding affinity compared to non-fluorinated analogs.

Table 3: Representative Docking Study Results for Pyrimidine Derivatives in a Kinase Active Site Note: This table summarizes typical findings from docking studies on various pyrimidine-based kinase inhibitors to illustrate the type of data generated.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Pyrimidine Derivative 4c | CDK2 (PDB: 1HCK) | -7.9 | THR 165, GLU 12, LYS 33 | Pyrimidine N, NH₂ with backbone of THR 14, GLU 12 nih.gov |

| Pyrimidine Derivative 4a | CDK2 (PDB: 1HCK) | -7.7 | LYS 33, ILE 10 | Pyrimidine NH₂ with LYS 33 nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) 5c | HCV-NS3 Protease | - | His 573, Cys 531 | NH, CN groups with active site residues researchgate.net |

| Pyrido[2,3-d]pyrimidine (B1209978) 7c | SARS-CoV-2 Mpro | -7.5 | THR26, GLU166, CYS145 | Interactions with key catalytic residues mdpi.com |

By performing molecular docking with this compound and its derivatives, researchers can generate hypotheses about their mechanism of action and rationally design new compounds with improved potency and selectivity for a specific biological target.

Future Directions and Emerging Research Avenues for 2 Difluoromethyl Pyrimidin 5 Amine Research

Development of Novel Synthetic Methodologies and Reagents

The accessibility of 2-(Difluoromethyl)pyrimidin-5-amine and its derivatives is paramount for its widespread investigation and application. Future research will likely focus on moving beyond traditional, multi-step syntheses towards more efficient and sustainable methods.

Inspired by recent advancements in pyrimidine (B1678525) synthesis, researchers may explore eco-friendly approaches such as microwave or ultrasonic irradiation to accelerate reaction times and improve yields, similar to methods used for creating chromenopyrimidines. nih.gov The development of one-pot or tandem reactions that construct the substituted pyrimidine core from simple, inexpensive starting materials represents a significant goal. For instance, synthetic strategies analogous to the preparation of N-2-pyridine-5-pyrimidine methylamine, which starts from the affordable 3-ethoxy-2-methylacrolein, could be adapted. patsnap.com

Furthermore, modern cross-coupling reactions are expected to play a pivotal role. The Buchwald-Hartwig amination, successfully employed for the synthesis of complex pyrido[2,3-d]pyrimidine (B1209978) analogs, could be a powerful tool for derivatizing the 5-amino group of the target compound or for constructing the pyrimidine ring itself. nih.gov The development of novel reagents specifically designed for the efficient introduction of the difluoromethyl group onto the pyrimidine scaffold remains a key area for innovation. This could involve new difluoromethylating agents that operate under mild conditions, compatible with the amine functionality.

A hypothetical, yet plausible, future synthetic approach is outlined below:

| Step | Description | Rationale |

| 1 | Cyclocondensation | Use of microwave-assisted synthesis with simple precursors to rapidly form the pyrimidine ring. nih.gov |

| 2 | Halogenation | Selective introduction of a halogen (e.g., Cl, Br) at the 2-position of the pyrimidine ring. |

| 3 | Difluoromethylation | Introduction of the CHF₂ group using a novel, highly efficient difluoromethylating agent. |

| 4 | Amination | Installation of the 5-amine group via a late-stage, selective C-H amination or a Buchwald-Hartwig coupling reaction. nih.gov |

Exploration of Undiscovered Reactivity Profiles and Selectivity Enhancements

Understanding the intrinsic reactivity of this compound is crucial for its use as a versatile chemical building block. The electron-withdrawing nature of the difluoromethyl group at the C2 position is expected to significantly influence the electronic properties of the entire pyrimidine ring, potentially activating or deactivating certain positions towards nucleophilic or electrophilic attack.

A key area of exploration will be the selective functionalization of the pyrimidine core. Researchers will aim to develop reactions that can distinguish between the different positions on the ring, allowing for the controlled synthesis of highly complex derivatives. This could involve leveraging the directing effects of the existing substituents or developing new catalyst systems that offer unprecedented levels of regioselectivity. The knowledge gained from structure-activity relationship (SAR) studies on other pyrimidine systems, which have demonstrated how substitutions on the ring can dramatically affect biological activity, will be invaluable in this pursuit. frontiersin.org

Advanced Computational Modeling for Structure-Property Prediction

In silico methods are poised to accelerate the research and development timeline for this compound. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's structural and electronic properties. nih.gov

Future computational studies will likely focus on:

Predicting Reactivity: Calculating electron density distributions, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. This can guide the design of synthetic experiments and explain observed reactivity patterns.

Structure-Property Relationships: Establishing correlations between the molecular structure of derivatives and their physicochemical properties (e.g., solubility, stability) and potential biological activity. Molecular docking simulations, as used in the study of other pyrimidine hybrids, can predict binding affinities and interaction patterns with biological targets like enzymes or receptors. nih.govfrontiersin.org

Mechanism Elucidation: Modeling reaction pathways to understand the transition states and intermediates involved in synthetic transformations, thereby helping to optimize reaction conditions.

These computational approaches, when used in concert with empirical studies, will enable a more rational design of novel derivatives of this compound with tailored properties for specific applications in medicine and materials science.

Integration into New Chemical Biology Tools and Mechanistic Probes

The unique properties of the difluoromethyl-substituted pyrimidine core make it an attractive scaffold for the development of new tools for chemical biology. The field is moving towards creating highly selective probes to study complex biological systems, and this compound could serve as a valuable starting point.

Drawing inspiration from 2-sulfonylpyrimidines that act as selective protein arylating agents, researchers could explore if the 2-(difluoromethyl)pyrimidine core can be engineered to react selectively with specific amino acid residues, such as cysteine. acs.org This could lead to the development of novel covalent inhibitors or activity-based probes.

Furthermore, the pyrimidine scaffold is a well-established pharmacophore found in numerous drugs, including dihydrofolate reductase (DHFR) inhibitors. nih.gov By modifying the 5-amine group of this compound, it may be possible to design new classes of enzyme inhibitors. The difluoromethyl group could play a key role in modulating binding affinity and metabolic stability. The development of such molecules could provide mechanistic probes to investigate enzyme function or serve as leads for new therapeutic agents.

Q & A

What are the common synthetic routes for preparing 2-(difluoromethyl)pyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves functionalization of pyrimidine cores. For fluorinated derivatives, selective fluorination or substitution reactions are critical. A two-step approach may include:

Core Formation: Build the pyrimidine ring via cyclization of β-keto esters or amidines, followed by halogenation at the 2-position.

Fluorination: Introduce the difluoromethyl group using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

Optimization strategies:

- Temperature Control: Fluorination reactions often require low temperatures (−20°C to 0°C) to minimize side reactions.

- Purification: Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity products.

- Monitoring: Track reaction progress via TLC or HPLC, especially to detect intermediates like 2-chloropyrimidines (common precursors) .

How does the difluoromethyl group influence the electronic and steric properties of pyrimidin-5-amine, and what analytical techniques are best suited to characterize these effects?

Level: Advanced

Methodological Answer:

The difluoromethyl group exerts inductive electron-withdrawing effects , reducing the basicity of the amine group (pKa modulation) and enhancing metabolic stability . Steric effects are moderate but can influence molecular conformation.

Characterization Techniques:

- NMR Spectroscopy: NMR identifies fluorine environments (e.g., chemical shifts between −100 to −150 ppm for CFH). - coupling constants reveal spatial arrangements.

- X-ray Crystallography: Resolves steric constraints and hydrogen-bonding patterns (e.g., intramolecular N–H⋯F interactions). Dihedral angles between the pyrimidine ring and substituents (e.g., 12–86°) indicate conformational flexibility .

- DFT Calculations: Predict electron density distribution and frontier molecular orbitals to quantify electronic effects .

What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) when analyzing fluorinated pyrimidine derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from tautomerism, polymorphism, or solvent effects. Mitigation strategies include:

- Multi-Technique Validation: Cross-check NMR (, , ) with IR (C–F stretches at 1100–1250 cm) and mass spectrometry.

- Crystallographic Confirmation: Resolve ambiguous structures (e.g., amine vs. imine tautomers) via single-crystal X-ray diffraction .

- Solvent Screening: Test solubility in polar (DMSO-d) vs. nonpolar (CDCl) solvents to assess tautomeric equilibria .

How can computational chemistry be applied to predict the interaction of this compound with biological targets, and what docking considerations are specific to fluorinated compounds?

Level: Advanced

Methodological Answer:

Docking Workflow:

Target Selection: Prioritize enzymes with fluorophilic binding pockets (e.g., kinases, proteases).

Force Field Adjustment: Use parameter sets (e.g., CFF91) optimized for fluorine’s van der Waals radius and partial charges.

Conformational Sampling: Account for fluorine’s stereoelectronic effects (e.g., gauche effects in CFH groups) using molecular dynamics.

Validation: Compare predicted binding affinities with experimental IC values from enzyme inhibition assays. Fluorine’s role in enhancing target engagement (via C–F⋯H–N or C–F⋯π interactions) should align with crystallographic data from related inhibitors .

What are the best practices for assessing the stability of this compound under various storage conditions, and how do fluorine substituents affect degradation pathways?

Level: Basic

Methodological Answer:

Stability Protocols:

- Thermal Stability: Conduct accelerated aging studies (40–60°C) and monitor via HPLC for decomposition products (e.g., defluorination or oxidation).

- Light Sensitivity: Store in amber vials under inert gas (N) to prevent photodegradation.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis, which fluorinated amines resist better than non-fluorinated analogs due to reduced basicity .

Degradation Pathways: - Hydrolysis: Rare under neutral conditions but possible in strong acids/bases.

- Oxidation: Monitor for N-oxide formation using LC-MS .

How can researchers design bioactivity assays to evaluate the antimicrobial potential of this compound derivatives?

Level: Advanced

Methodological Answer:

Assay Design:

Microbial Strains: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

Dose-Response Curves: Use broth microdilution to determine MIC (Minimum Inhibitory Concentration).

Mechanistic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.